molecular formula C8H11N5O B1478097 (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2034154-15-7

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1478097
CAS RN: 2034154-15-7
M. Wt: 193.21 g/mol
InChI Key: JHGJGMFHZLAMID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings suggests that this compound would have a planar structure in these regions. The ethyl group and the amine group could introduce some degree of non-planarity, depending on their positions .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The pyrazole and oxadiazole rings are aromatic and would be expected to undergo reactions typical of aromatic compounds. The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the amine group could make this compound a base, and the aromatic rings could contribute to its stability and possibly its solubility .

Scientific Research Applications

Synthesis Techniques

The synthesis of related compounds often involves condensation reactions, utilizing precursors like hydrazides and glycine via polyphosphoric acid or other condensing agents. This method yields high-purity compounds, which are then characterized using spectroscopic techniques such as UV-Vis, FTIR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Anticancer Applications

Compounds featuring the pyrazolyl and oxadiazolyl moieties have been evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives showed significant antimicrobial and higher anticancer activity compared to reference drugs in vitro, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fungicidal Activity

Some derivatives have been synthesized as potential fungicides, showing effectiveness against rice sheath blight, a significant disease affecting rice in China. These studies also explore structure-activity relationships, providing insights into optimizing fungicidal activity (Chen, Li, & Han, 2000).

Ambient-Temperature Synthesis

Advancements in synthesis techniques include the ambient-temperature synthesis of N-pyrazolyl imines, highlighting a more efficient and potentially environmentally friendly approach to producing these compounds (Becerra, Cobo, & Castillo, 2021).

Chemical Modification and Pharmacological Potential

Research on pyrazole and 1,2,4-triazole derivatives underscores their importance in medicine due to their chemical modifiability and significant pharmacological potential. These compounds' structural features can interact with various biological targets, offering a promising avenue for developing new therapeutic agents (Fedotov, Hotsulia, & Panasenko, 2022).

Future Directions

The future research directions for this compound could include investigating its synthesis, its physical and chemical properties, and its potential biological activity. Given the known activities of many pyrazole and oxadiazole derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8/h4-5H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGJGMFHZLAMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
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(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
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(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
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(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
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(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
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(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

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